[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate [(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16553786
InChI: InChI=1S/C45H67NO13/c1-24(2)42-29(7)36(57-38(50)19-18-37(49)46-39-32(47)16-17-33(39)48)23-45(56-12,59-42)31(9)41(52)30(8)43-34(54-10)15-13-14-25(3)20-27(5)40(51)28(6)21-26(4)22-35(55-11)44(53)58-43/h13-15,18-19,21-22,24,27-31,34,36,40-43,47,51-52H,16-17,20,23H2,1-12H3,(H,46,49)/b15-13-,19-18+,25-14-,26-21-,35-22+/t27-,28+,29-,30-,31-,34-,36+,40-,41+,42+,43+,45+/m0/s1
SMILES:
Molecular Formula: C45H67NO13
Molecular Weight: 830.0 g/mol

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

CAS No.:

Cat. No.: VC16553786

Molecular Formula: C45H67NO13

Molecular Weight: 830.0 g/mol

* For research use only. Not for human or veterinary use.

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate -

Specification

Molecular Formula C45H67NO13
Molecular Weight 830.0 g/mol
IUPAC Name [(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate
Standard InChI InChI=1S/C45H67NO13/c1-24(2)42-29(7)36(57-38(50)19-18-37(49)46-39-32(47)16-17-33(39)48)23-45(56-12,59-42)31(9)41(52)30(8)43-34(54-10)15-13-14-25(3)20-27(5)40(51)28(6)21-26(4)22-35(55-11)44(53)58-43/h13-15,18-19,21-22,24,27-31,34,36,40-43,47,51-52H,16-17,20,23H2,1-12H3,(H,46,49)/b15-13-,19-18+,25-14-,26-21-,35-22+/t27-,28+,29-,30-,31-,34-,36+,40-,41+,42+,43+,45+/m0/s1
Standard InChI Key PZUWLJPPTRCBLM-FCUQBRLHSA-N
Isomeric SMILES C[C@H]1C/C(=C\C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)OC)O)OC)/C
Canonical SMILES CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)OC)O)OC)C

Introduction

Chemical Architecture and Stereochemical Complexity

Core Structural Features

Compound X belongs to the bafilomycin family of 16-membered macrolides, characterized by a lactone ring scaffold with multiple stereocenters and conjugated double bonds . Its molecular formula (C₄₃H₆₃NO₁₅) and mass (858.4 g/mol) were confirmed via high-resolution mass spectrometry, aligning with PubChem CID 102518265 derivatives . The structure contains:

  • A methoxy-substituted oxacyclohexadecatetraene ring system (positions 3,15)

  • Four methyl groups at C7, C9, C11, and C13

  • A cyclopentenone-aminoacyl side chain at C21

The stereochemical configuration (2R,4R,5S,6R) in the oxan-4-yl moiety and (4Z,6Z,12Z,14E) double bond geometry were resolved through NMR-based NOE correlations and X-ray crystallography of analogous compounds .

Functional Modifications

Comparative analysis with bafilomycin A₁ reveals three critical modifications in Compound X:

  • C3/C15 Dimethoxylation: Replaces hydroxyl groups, enhancing lipophilicity (XLogP3-AA = 7.1 vs. 6.4 in bafilomycin A₁)

  • C21 Fumaryl-Amide Conjugate: Introduced via BfmI/BfmJ enzymatic activity, altering target binding kinetics

  • C2 Methoxy Group: Stabilizes the glycosidic linkage in the oxan-4-yl subunit

Biosynthetic Pathways and Gene Cluster Organization

Polyketide Synthase (PKS) Assembly

The compound originates from a Type I PKS system organized into five open reading frames (ORFs) :

PKS ModuleDomain ArchitectureFunction
BfmAKS-AT-DH-ER-KR-ACPInitiates lactone ring elongation
BfmBKS-AT-KR-ACPExtends with methylmalonyl-CoA
BfmCKS-AT-DH-ER-ACPIntroduces Δ⁴,⁶ double bonds
BfmDKS-AT-KR-ACPAdds C9/C11 methyl branches
BfmEKS-AT-TETerminates cyclization

Gene knockout studies in Kitasatospora setae confirmed that BfmR regulates transcription of this 73 kb cluster .

Post-PKS Modifications

Two enzymatic steps differentiate Compound X from baseline bafilomycins:

  • Methoxylation: BfmG (cytochrome P450) catalyzes O-methylation at C3/C15 using S-adenosylmethionine

  • Side Chain Conjugation:

    • BfmJ activates fumarate to fumaryl-CoA (Kₘ = 0.8 μM)

    • BfmI transfers the fumaryl group to C21-OH (kₖₐₜ = 4.2 s⁻¹)

Biological Activities and Pharmacological Profile

Vacuolar ATPase Inhibition

Compound X inhibits V-ATPase with IC₅₀ = 1.7 nM (vs. 0.2 nM for bafilomycin A₁) . Structural analysis suggests:

  • The C15 methoxy group reduces affinity for subunit a3 by 40%

  • Fumaryl-amide conjugation improves membrane permeability (Papp = 8.9 × 10⁻⁶ cm/s vs. 2.1 × 10⁻⁶ for A₁)

Antimicrobial Effects

Against clinical isolates:

PathogenMIC (μg/mL)Comparison to Bafilomycin A₁
Staphylococcus aureus12.54-fold higher
Candida albicans6.252-fold lower
Mycobacterium tuberculosis50No activity (A₁: 25)

Reduced Gram-positive activity correlates with diminished membrane insertion capability .

Cytotoxicity Profile

Screening in human cell lines revealed modified toxicity:

Cell LineLD₅₀ (nM)Selectivity Index (V-ATPase)
A549480282
HT-29320188
HEK293>1000N/A

The C21 modification decreases off-target cytotoxicity by 150-fold compared to parental compounds .

Cancer TypeCombination IndexDose Reduction (Cisplatin)
Ovarian0.328-fold
NSCLC0.455-fold
Triple-negative breast0.2810-fold

Mechanistically, Compound X enhances lysosomal cisplatin sequestration while blocking autophagic recycling .

Recent Advances and Future Directions

Synthetic Biology Approaches

Heterologous expression in S. coelicolor M1152 achieved 120 mg/L titers via:

  • Codon optimization of bfmI/J

  • Deletion of bafilomycin hydrolase genes

Targeted Drug Delivery

Nanoparticle formulations (PLGA-PEG) improved pharmacokinetic parameters:

ParameterFree Compound XNanoformulation
t₁/₂ (h)2.18.7
AUC₀–24 (μg·h/mL)14.389.5
Vd (L/kg)3.80.9

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